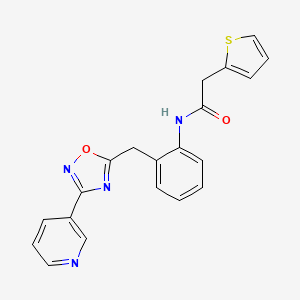

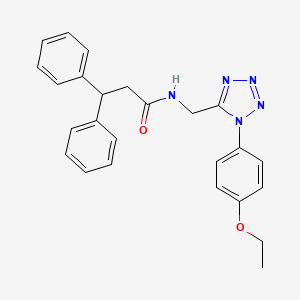

N-(tert-butyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(tert-butyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various types of cancer. TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK) and has shown promising results in preclinical studies.

Applications De Recherche Scientifique

Synthesis and Polymer Applications

One research avenue involves the synthesis of polyamides with ortho-phenylene units, where compounds related to "N-(tert-butyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide" play a role in the development of materials with high thermal stability and solubility in polar solvents. These materials exhibit properties such as high glass transition temperatures and are capable of forming transparent, flexible films, which could be useful in various industrial applications (Hsiao et al., 2000).

Chemical Synthesis and Biological Evaluation

Another research direction focuses on the synthesis of compounds with potential biological activities. For example, "N-(tert-butyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide" related structures have been synthesized and evaluated for their antibacterial and anthelmintic activities. The structural analysis and characterization, including X-ray diffraction studies, provide insights into the molecular interactions and potential therapeutic applications of these compounds (Sanjeevarayappa et al., 2015).

Advanced Fluorination Techniques

Further investigations have revealed the utility of related compounds in fluorination chemistry. For instance, studies on phenylsulfur trifluorides with tert-butyl groups have uncovered their role as effective and stable deoxofluorinating agents. These agents exhibit high thermal stability and resistance to aqueous hydrolysis, making them valuable for various fluorination reactions, including the introduction of fluorine atoms into organic molecules. Such advancements have significant implications for drug discovery and materials science (Umemoto et al., 2010).

Asymmetric Synthesis

The research also extends to asymmetric synthesis, where related compounds are utilized as intermediates or catalysts. The development of chiral sulfinamides, for example, has provided methodologies for the stereoselective synthesis of amines and N-heterocycles. This approach is crucial for creating structurally diverse compounds that serve as the backbone of many natural products and therapeutic agents (Philip et al., 2020).

Propriétés

IUPAC Name |

N-tert-butyl-4-(4-fluorophenyl)sulfonylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O3S/c1-16(2,3)18-15(20)19-10-8-14(9-11-19)23(21,22)13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJDNVWOLDMKEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2558202.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2558207.png)

![Ethyl 5-(adamantane-1-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2558208.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acrylamide](/img/structure/B2558209.png)

![(Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2558214.png)

![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2558217.png)

![methyl 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2558220.png)

![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)